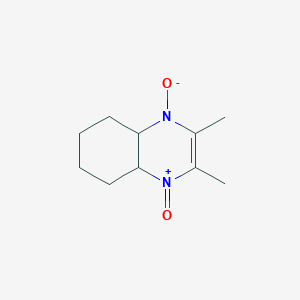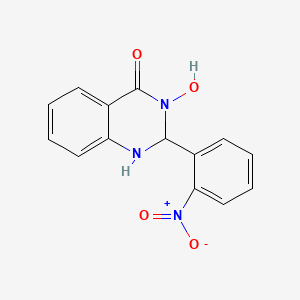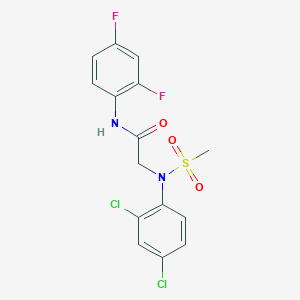![molecular formula C18H12N2O2S2 B5159321 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide, also known as BTA-EG6, is a small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. BTA-EG6 is a synthetic compound that belongs to the family of benzothiazole derivatives.
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In neurodegenerative diseases, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide has been found to activate the Nrf2/ARE pathway, which plays a critical role in regulating oxidative stress and inflammation. In infectious diseases, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide has been shown to inhibit the activity of viral proteases and bacterial enzymes.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide induces apoptosis by activating caspase-3 and caspase-9. In neurodegenerative diseases, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. In infectious diseases, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide inhibits the growth of bacteria and viruses by disrupting their enzymatic activity.
実験室実験の利点と制限
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. However, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide also has some limitations, such as its poor bioavailability and potential toxicity at high concentrations.
将来の方向性
The future directions for N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide research include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in animal models. Additionally, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide could be tested in combination with other drugs to enhance its therapeutic potential.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 2-aminothiophenol, which is then reacted with 2-bromo-4'-hydroxyacetophenone to yield 2-(2-bromo-4'-hydroxyphenyl)thiazole. This intermediate is then subjected to a Suzuki coupling reaction with 4-(4-bromophenyl)benzeneboronic acid to form N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide has been extensively studied in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurodegenerative diseases, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of bacteria and viruses.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S2/c21-14-10-11(19-17(22)16-6-3-9-23-16)7-8-12(14)18-20-13-4-1-2-5-15(13)24-18/h1-10,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDUPHIRKSNPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)
![2-mercapto-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5159252.png)

![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)

![N-(2,6-diethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5159277.png)
![6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)


![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)
